molecular formula C8H5FN2O2 B1343721 6-Fluoro-4-nitro-1H-indole CAS No. 1000340-83-9

6-Fluoro-4-nitro-1H-indole

Cat. No. B1343721
M. Wt: 180.14 g/mol
InChI Key: QPJOZMDIVCTTCI-UHFFFAOYSA-N
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Description

“6-Fluoro-4-nitro-1H-indole” is a chemical compound with the molecular formula C8H5FN2O2 and a molecular weight of 180.14 . It is a derivative of indole, a heterocyclic compound that has been found in many important synthetic drug molecules .


Synthesis Analysis

The synthesis of “6-Fluoro-4-nitro-1H-indole” and similar compounds has been reported in various studies . For instance, one study reported the fully automated radiosynthesis of a related compound, 6-[18F]fluoro-3-(pyridine-3-yl)-1H-indole .


Molecular Structure Analysis

The molecular structure of “6-Fluoro-4-nitro-1H-indole” includes a fluorine atom and a nitro group attached to an indole ring . Indole is an aromatic heterocyclic compound, which means it has a ring structure that includes at least one atom that is not carbon .


Chemical Reactions Analysis

Indole derivatives, including “6-Fluoro-4-nitro-1H-indole”, have been reported to have diverse pharmacological activities . These activities are often a result of the compound’s interactions with various biological targets, which can trigger a range of chemical reactions.


Physical And Chemical Properties Analysis

“6-Fluoro-4-nitro-1H-indole” is a halogen-substituted indole . Its physical and chemical properties include a molecular weight of 180.14 g/mol , and it is likely to be crystalline and colorless in nature .

Scientific Research Applications

Synthesis and Biological Activities

  • Antimicrobial and Antiproliferative Activities : A study by Narayana et al. (2009) synthesized heterocycles derived from nitroindole-carbohydrazides, including 6-fluoro-4-nitro-1H-indole derivatives. These compounds exhibited moderate to good antiproliferative activity, suggesting potential applications in developing anticancer agents Narayana, B., Ashalatha, B. V., Raj, K. K. V., & Sarojini, B. (2009). ChemInform.

Chemical Sensing and Material Science

  • Fluoride Ion Sensing : Jain et al. (2017) designed and synthesized tri-armed imidazole–indole hybrids that function as selective receptors for fluoride ion sensing. These compounds, including those related to 6-fluoro-4-nitro-1H-indole structures, showcased the ability for naked eye detection of fluoride ions in solutions Jain, A., Gupta, R., & Agarwal, M. (2017). Synthetic Communications.

Drug Discovery and Development

  • Antituberculosis Activity : Karalı et al. (2007) synthesized 5-fluoro-1H-indole-2,3-dione derivatives and evaluated their in vitro antituberculosis activity against Mycobacterium tuberculosis H37Rv. Some derivatives related to 6-fluoro-4-nitro-1H-indole showed significant inhibitory activity, highlighting their potential as antituberculosis agents Karalı, N., Gürsoy, A., Kandemirli, F., Shvets, N., Kaynak, F. B., Ozbey, S., Kovalishyn, V., & Dimoglo, A. (2007). Bioorganic & Medicinal Chemistry.

Optical and Electronic Materials

  • Nonlinear Optical Properties : Li et al. (2005) developed polyphosphazenes with high densities of indole-based chromophores (including nitro-indole derivatives) and carbazolyl side groups for applications in optical materials. These polymers demonstrated significant second-order nonlinear optical properties, indicating their usefulness in photonic and electronic devices Li, Z., Gong, W., Qin, J., Yang, Z., & Ye, C. (2005). Polymer.

Safety And Hazards

Safety data sheets suggest that contact with skin and eyes should be avoided and inhalation of vapor or mist should be prevented . It is recommended to wash thoroughly after handling .

Future Directions

Indole derivatives, including “6-Fluoro-4-nitro-1H-indole”, have shown diverse biological activities and have immense potential to be explored for newer therapeutic possibilities . The success of computer-aided drug design in the fields of cancer and anti-viral drugs has accelerated in silico studies in antibacterial drug development . This suggests that there is potential for the design of novel compounds with anti-tubercular activity based on the indole scaffold .

properties

IUPAC Name

6-fluoro-4-nitro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FN2O2/c9-5-3-7-6(1-2-10-7)8(4-5)11(12)13/h1-4,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPJOZMDIVCTTCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1C(=CC(=C2)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90646693
Record name 6-Fluoro-4-nitro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90646693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Fluoro-4-nitro-1H-indole

CAS RN

1000340-83-9
Record name 6-Fluoro-4-nitro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90646693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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